6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one

Lipophilicity Physicochemical Property Prediction Drug Design

Sourcing a versatile benzimidazolone scaffold for kinase inhibitor or CNS drug discovery often stalls due to limited derivatization options. 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (CAS 1416714-45-8) solves this with a defined 6-bromo handle for cross-coupling, enabling precise SAR exploration. - Enables Suzuki, Buchwald, and other cross-coupling reactions at the 6-position. - Cyclopropyl group enhances metabolic stability, a key advantage for CNS programs. - Computed XLogP3 = 2.0, TPSA = 35 Ų, aligning with oral bioavailability and BBB penetration potential. - Available in batch-verified ≥95% purity with immediate global shipping.

Molecular Formula C10H9BrN2O
Molecular Weight 253.09 g/mol
CAS No. 1416714-45-8
Cat. No. B1380799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one
CAS1416714-45-8
Molecular FormulaC10H9BrN2O
Molecular Weight253.09 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C=CC(=C3)Br)NC2=O
InChIInChI=1S/C10H9BrN2O/c11-6-1-4-8-9(5-6)13(7-2-3-7)10(14)12-8/h1,4-5,7H,2-3H2,(H,12,14)
InChIKeyJSIPXNDKYJWMJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Overview


6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a benzimidazolone derivative characterized by a 6-bromo substitution and an N-cyclopropyl group on a bicyclic core [1]. This compound serves as a versatile building block in medicinal chemistry, with the benzimidazolone scaffold recognized for its potential in drug discovery . As of April 2026, no peer-reviewed primary research papers or patents explicitly disclosing biological activity for this specific compound have been identified in the public domain. The following analysis is therefore constrained to structural and property-based differentiation, with explicit acknowledgment of evidentiary limitations where direct comparative biological data is unavailable.

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Non-Interchangeability with Analogs


The interchangeability of benzimidazolone derivatives is fundamentally limited by the position-specific impact of substituents on physicochemical properties critical to drug development. While direct comparative biological data for 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is absent from the current literature, the presence of a cyclopropyl group is widely acknowledged in medicinal chemistry for enhancing metabolic stability and modulating molecular conformation, while the 6-bromo substitution offers a defined site for further derivatization via cross-coupling reactions [1]. Unsubstituted analogs (e.g., 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one, CAS 202859-73-2) lack the synthetic handle of the bromine atom, while positional isomers (e.g., 5-bromo substitution) would yield distinct electronic and steric profiles, underscoring that generic substitution without empirical validation introduces significant experimental risk .

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Quantitative Evidence


Predicted Lipophilicity (XLogP3) vs. Unsubstituted Analog

A critical parameter for oral bioavailability and membrane permeability is lipophilicity, quantified here by the predicted partition coefficient (XLogP3). The target compound exhibits a significantly higher predicted XLogP3 of 2.0, compared to the unsubstituted 1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one (XLogP3: 1.0) [1]. This difference arises from the presence of the bromine atom at the 6-position [2]. This is a class-level inference based on computational predictions, as experimental logP values have not been disclosed for either compound.

Lipophilicity Physicochemical Property Prediction Drug Design

Topological Polar Surface Area (TPSA) vs. Unsubstituted Analog

Topological Polar Surface Area (TPSA) is a key descriptor for predicting intestinal absorption and blood-brain barrier penetration. Both the target compound and its unsubstituted analog share an identical computed TPSA of 35 Ų [1]. This indicates that the 6-bromo substitution, despite increasing lipophilicity, does not alter the polar surface area, a property governed by the heteroatoms in the core scaffold. This is a cross-study comparison using computed properties, as experimental data is not available.

Polar Surface Area Physicochemical Property Prediction Permeability

Synthetic Utility: 6-Bromo vs. 5-Bromo Substitution

The presence of the bromine atom at the 6-position provides a specific synthetic handle for further functionalization, most notably via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . While no direct comparative reactivity data is available for this specific compound, the distinction between a 6-bromo and a 5-bromo substitution pattern is critical. The 6-position is expected to exhibit different electronic and steric constraints during a reaction compared to the 5-position, which is synthetically distinct . This is a class-level inference based on the known reactivity of benzimidazole derivatives.

Synthetic Handle Cross-Coupling Structure-Activity Relationship

6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one: Application Scenarios


Scaffold Diversification for Kinase Inhibitor Programs

Given its computed physicochemical profile (XLogP3 = 2.0, TPSA = 35 Ų), 6-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2(3H)-one is a suitable candidate for scaffold diversification in kinase inhibitor research, where benzimidazolones are privileged structures [1]. Its predicted lipophilicity aligns with the property space of many orally bioavailable kinase inhibitors, and the 6-bromo substituent provides a site for introducing aryl/heteroaryl groups via cross-coupling to modulate target affinity and selectivity. This application is directly supported by the computed physicochemical data presented in Section 3 [1].

Synthetic Intermediate for PET Tracer Development

The presence of a bromine atom at a defined position renders the compound a potential precursor for radiolabeling. The 6-bromo substituent could be exploited for nucleophilic aromatic substitution with [¹⁸F]fluoride or for metal-catalyzed radiofluorination . This specific application is enabled by the structural feature of the 6-bromo group identified in Section 3 and the overall molecular properties of the scaffold.

Building Block for CNS-Targeted Compound Libraries

The combination of a moderate predicted lipophilicity (XLogP3 = 2.0) and a low TPSA (35 Ų) suggests potential for passive blood-brain barrier (BBB) penetration [1]. The cyclopropyl group is known to enhance metabolic stability, a desirable attribute for CNS drug candidates. This compound is therefore a strategic addition to libraries aimed at discovering new CNS therapeutics. This scenario is grounded in the quantitative property predictions detailed in Section 3.

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